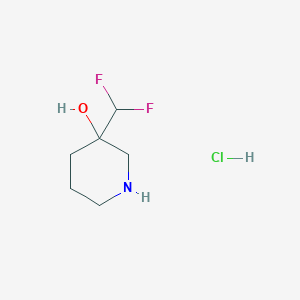

3-(Difluoromethyl)piperidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives can involve several strategies, including ring expansion, Michael addition, and substitution reactions. For instance, 3-substituted 2-(trifluoromethyl)piperidines were synthesized by ring expansion of (trifluoromethyl)prolinols, which were obtained from L-proline via an aziridinium intermediate, showing regio- and diastereoselectivity in the process . Another synthesis method involved the Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound, leading to the formation of a novel piperidine derivative . Additionally, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride was used to activate thioglycosides, demonstrating the versatility of piperidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a piperidine derivative was determined, revealing the orientation of substituents and the conformation of the piperidine ring . DFT calculations were also used to study the molecular geometry and electronic properties of another piperidine derivative, providing insights into its stability and reactivity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and conjugate additions. The reactivity of these compounds can be influenced by the presence of substituents and the electronic nature of the piperidine ring. For instance, O-substituted derivatives of a piperidine sulfonamide were synthesized through substitution reactions, showcasing the potential for creating diverse chemical entities . Furthermore, the conjugate addition of hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles were observed in the reactions of fluorinated butenolides, indicating the reactivity of piperidine derivatives under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be predicted using computational methods and confirmed through experimental data. Spectroscopic techniques such as NMR and vibrational analysis, along with DFT calculations, can provide information on the chemical shifts and wavenumbers, correlating with the molecular structure . The thermodynamic properties and electronic absorption spectra can also be investigated to understand the stability and electronic transitions within these compounds .

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

- 3-(Difluoromethyl)piperidin-3-ol hydrochloride, similar to its analogs, has been a subject of crystal and molecular structure studies. For instance, the crystal and molecular structures of compounds like 4-carboxypiperidinium chloride have been characterized using techniques like X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing detailed structural insights (Szafran, Komasa, & Bartoszak-Adamska, 2007).

2. Synthesis and Derivatization of Fluorinated N-Heterocycles

- The compound plays a crucial role in the synthesis of fluorinated N-heterocycles. For example, methods have been reported for the synthesis of analogs like 3-fluoro- and trifluoromethylthio-piperidines, important in discovery chemistry, allowing chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).

3. Exploration in Gold Catalysis and Electrophilic Trapping

- Research has also delved into the combination of gold catalysis and electrophilic trapping using compounds like 3-fluoro-2-methylene-pyrrolidine and -piperidine, shedding light on the underlying mechanisms and roles of different catalysts and reactants (Simonneau et al., 2011).

4. Synthesis and Applications in Medicinal Chemistry

- In medicinal chemistry, the synthesis of related compounds, such as 3-alkoxy-4,4-difluoropiperidines, has been a point of interest. These compounds serve as important building blocks in agrochemical or pharmaceutical chemistry, highlighting the versatility of these fluorinated piperidines (Surmont et al., 2009).

Mechanism of Action

Safety and Hazards

The safety information for 3-(Difluoromethyl)piperidin-3-ol hydrochloride indicates that it is associated with several hazards. The GHS07 pictogram is used to represent these hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-(difluoromethyl)piperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-5(8)6(10)2-1-3-9-4-6;/h5,9-10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFVYAUITXWPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)

![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)

cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)

![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)

![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)

![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)